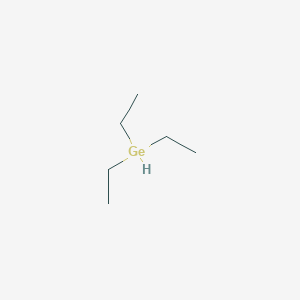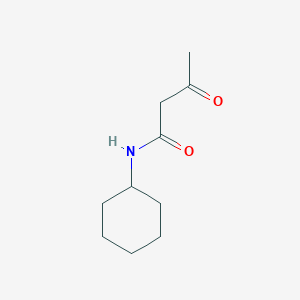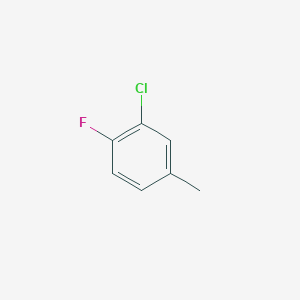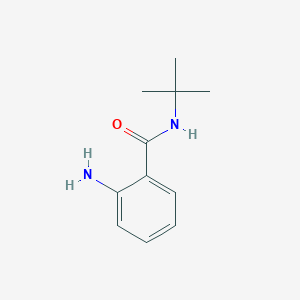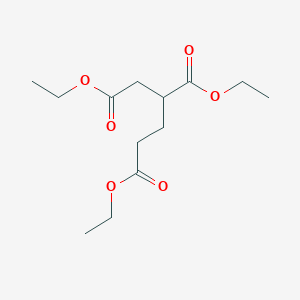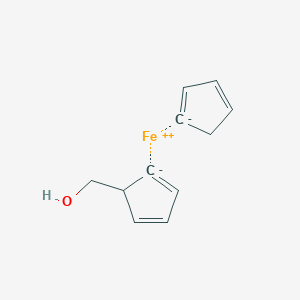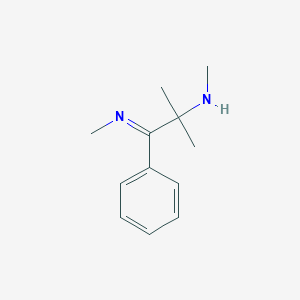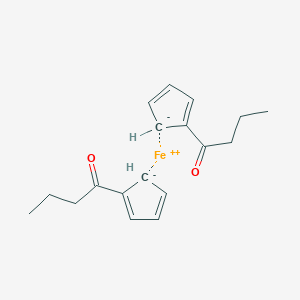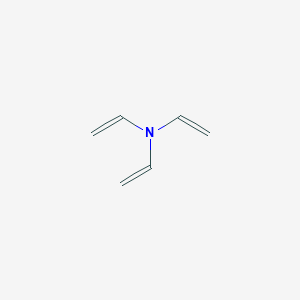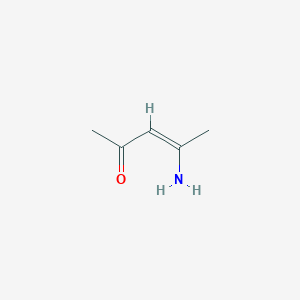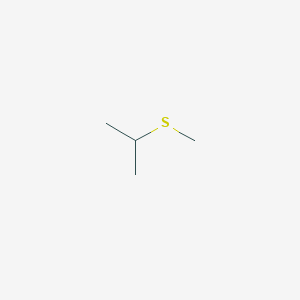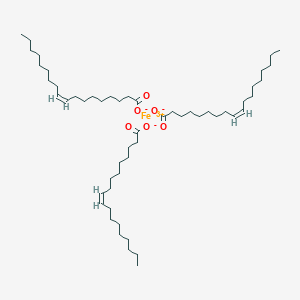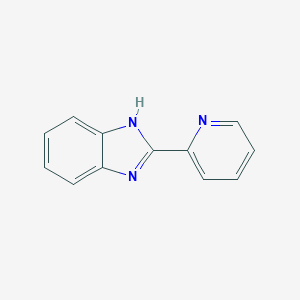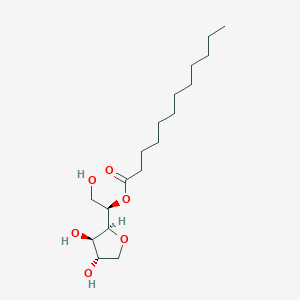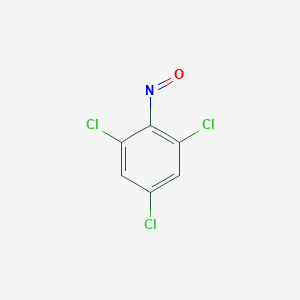
1,3,5-Trichloro-2-nitrosobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trichloro-2-nitrosobenzene (TCNB) is a synthetic compound that is widely used in scientific research. It is a yellowish crystalline solid that is soluble in organic solvents such as chloroform and acetone. TCNB is a potent oxidizing agent that is commonly used as a reagent for the determination of reducing agents in biological samples.
作用机制
1,3,5-Trichloro-2-nitrosobenzene is a potent oxidizing agent that reacts with thiol groups in proteins and other biomolecules. The reaction leads to the formation of disulfide bonds and other oxidative modifications. 1,3,5-Trichloro-2-nitrosobenzene-induced modifications can affect the structure and function of proteins, leading to changes in cellular signaling pathways and other physiological processes.
生化和生理效应
1,3,5-Trichloro-2-nitrosobenzene-induced oxidative modifications can affect the structure and function of proteins, leading to changes in cellular signaling pathways and other physiological processes. In addition, 1,3,5-Trichloro-2-nitrosobenzene can induce DNA damage and lipid peroxidation, which can lead to cell death and tissue damage. 1,3,5-Trichloro-2-nitrosobenzene has been shown to induce oxidative stress in a variety of biological systems, including cells, tissues, and whole organisms.
实验室实验的优点和局限性
1,3,5-Trichloro-2-nitrosobenzene is a potent and specific oxidizing agent that is widely used in scientific research. It is relatively easy to synthesize and purify, and it can be used in a variety of experimental systems. However, 1,3,5-Trichloro-2-nitrosobenzene is also highly toxic and must be handled with care. In addition, 1,3,5-Trichloro-2-nitrosobenzene-induced oxidative modifications can be complex and difficult to interpret, requiring careful experimental design and data analysis.
未来方向
There are many exciting directions for future research on 1,3,5-Trichloro-2-nitrosobenzene and its applications. One promising area is the development of new probes and reagents for the detection of oxidative stress in biological systems. Another area of interest is the use of 1,3,5-Trichloro-2-nitrosobenzene as a tool for studying the effects of oxidative stress on cellular signaling pathways and other physiological processes. Finally, there is a need for further studies on the toxicity and safety of 1,3,5-Trichloro-2-nitrosobenzene, particularly in the context of its use in laboratory experiments.
合成方法
1,3,5-Trichloro-2-nitrosobenzene is synthesized by the reaction of 1,3,5-trichlorobenzene with sodium nitrite in the presence of hydrochloric acid. The reaction is carried out at low temperature and the product is purified by recrystallization.
科学研究应用
1,3,5-Trichloro-2-nitrosobenzene is widely used in scientific research as a reagent for the determination of reducing agents in biological samples. It is also used as a probe for the detection of oxidative stress in cells and tissues. 1,3,5-Trichloro-2-nitrosobenzene reacts with thiol groups in proteins and other biomolecules, leading to the formation of disulfide bonds and other oxidative modifications. The extent of 1,3,5-Trichloro-2-nitrosobenzene-induced modifications can be used as a measure of oxidative stress in biological systems.
属性
CAS 编号 |
1196-13-0 |
|---|---|
产品名称 |
1,3,5-Trichloro-2-nitrosobenzene |
分子式 |
C6H2Cl3NO |
分子量 |
210.4 g/mol |
IUPAC 名称 |
1,3,5-trichloro-2-nitrosobenzene |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2H |
InChI 键 |
ASVJEKOYAPBKKG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)N=O)Cl)Cl |
规范 SMILES |
C1=C(C=C(C(=C1Cl)N=O)Cl)Cl |
其他 CAS 编号 |
1196-13-0 |
同义词 |
1,3,5-trichloro-2-nitrosobenzene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



